

A Technical Guide to the Fundamental Physicochemical Properties of Corannulene

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Compound of Interest

Compound Name: Corannulene

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Introduction

Corannulene ($C_{20}H_{10}$), a unique bowl-shaped polycyclic aromatic hydrocarbon (PAH), has garnered significant attention in the scientific community.^{[1][2][3]} Structurally resembling a fragment of buckminsterfullerene (C_{60}), this "buckybowl" exhibits a fascinating combination of properties stemming from its curved π -surface.^{[2][3][4]} Its dynamic bowl-to-bowl inversion, electron-accepting capabilities, and propensity for host-guest interactions make it a compelling building block for advanced materials with potential applications in organic electronics, energy storage, and medicinal chemistry.^{[2][4][5]} This technical guide provides an in-depth overview of the core physicochemical properties of **corannulene**, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams.

Structural Properties

The defining feature of **corannulene** is its non-planar, bowl-shaped geometry, which arises from the fusion of a central five-membered ring with five surrounding six-membered rings.^[1] This curvature induces significant strain and dictates many of its unique chemical and physical behaviors.

Molecular Geometry

The precise bond lengths and angles of **corannulene** have been determined experimentally through X-ray crystallography and are well-supported by computational studies. The molecule possesses C_{5v} symmetry.[6]

Parameter	Bond Type	Experimental Value (Å)	Computational Value (Å)
Bond Length	rim (C-C)	1.39	1.38 - 1.39
flank (C-C)	1.44	1.44	
spoke (C-C)	1.38	1.38	
hub (C-C)	1.41	1.41	
Bowl Depth	-	0.87	0.87 - 0.90

Data sourced from references[6][7][8][9][10]. Computational values are generally from Density Functional Theory (DFT) calculations.

Bowl Inversion

Corannulene undergoes a dynamic process known as bowl-to-bowl inversion, where the concave face flips to become convex, passing through a planar transition state.[6][7][11] This process has a significant energy barrier, which has been measured experimentally and calculated theoretically.

Property	Experimental Value (kcal/mol)	Computational Value (kcal/mol)
Inversion Barrier (ΔG^\ddagger)	10.2 - 11.5	9.2 - 11.0

Data sourced from references[7][11][12].

The inversion barrier can be influenced by substituents on the **corannulene** core. Electron-withdrawing or bulky groups can alter the bowl depth and, consequently, the energy required for inversion.[7][11][13][14]

Electronic and Spectroscopic Properties

The curved π -system of **corannulene** gives rise to distinct electronic and spectroscopic characteristics.

Electronic Properties

Property	Value
HOMO-LUMO Gap	~3.8 - 4.0 eV
Electron Affinity	~0.5 - 1.0 eV
Ionization Potential	~7.5 eV

Data sourced from references[15][16][17][18]. Values can vary depending on the experimental or computational method used.

The aromaticity of **corannulene** is a topic of interest and is often described by the "annulene-within-an-annulene" model, which considers a 6π cyclopentadienyl anion surrounded by a 14π annulenyl cation.[19] However, the validity of this model is still debated based on theoretical calculations.[19] **Corannulene** is more reactive than benzene in certain electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.[20]

Spectroscopic Characterization

- NMR Spectroscopy: The ^1H NMR spectrum of **corannulene** is simple due to its high symmetry, showing a single peak for all ten hydrogens at room temperature.[21] Variable-temperature ^1H NMR is a key technique used to study the kinetics of the bowl-to-bowl inversion.[14][22] ^{13}C NMR spectroscopy provides information about the different carbon environments within the molecule.[12]
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum of **corannulene** exhibits strong absorptions in the ultraviolet region, with characteristic peaks around 250 nm and 300 nm. [23][24][25] The absorption in the visible range is weak.[18]

Physical Properties

Property	Value
Molecular Formula	C ₂₀ H ₁₀
Molecular Weight	250.29 g/mol
Appearance	Yellowish crystalline solid
Melting Point	268-270 °C
Density	~1.49 g/cm ³

Data sourced from reference[26].

Solubility

Corannulene is a non-polar molecule and is thus soluble in many organic solvents such as toluene, chloroform, and carbon disulfide.[26][27] Its solubility in water is negligible.[26] The solubility can be enhanced by chemical functionalization. For example, attaching hydrophilic polyethylene glycol (PEG) chains can render **corannulene** derivatives water-soluble.[28]

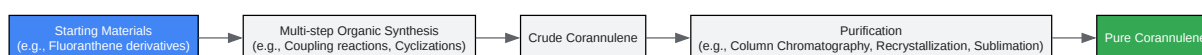
Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of **corannulene**.

Synthesis and Purification

Several synthetic routes to **corannulene** have been developed, with significant progress made in scaling up production to the kilogram scale.[29][30] A common approach involves the flash vacuum pyrolysis of fluoranthene derivatives. More recent methods have focused on solution-phase synthesis, which offers greater control and scalability.[31][32]

A generalized workflow for a solution-phase synthesis is depicted below.



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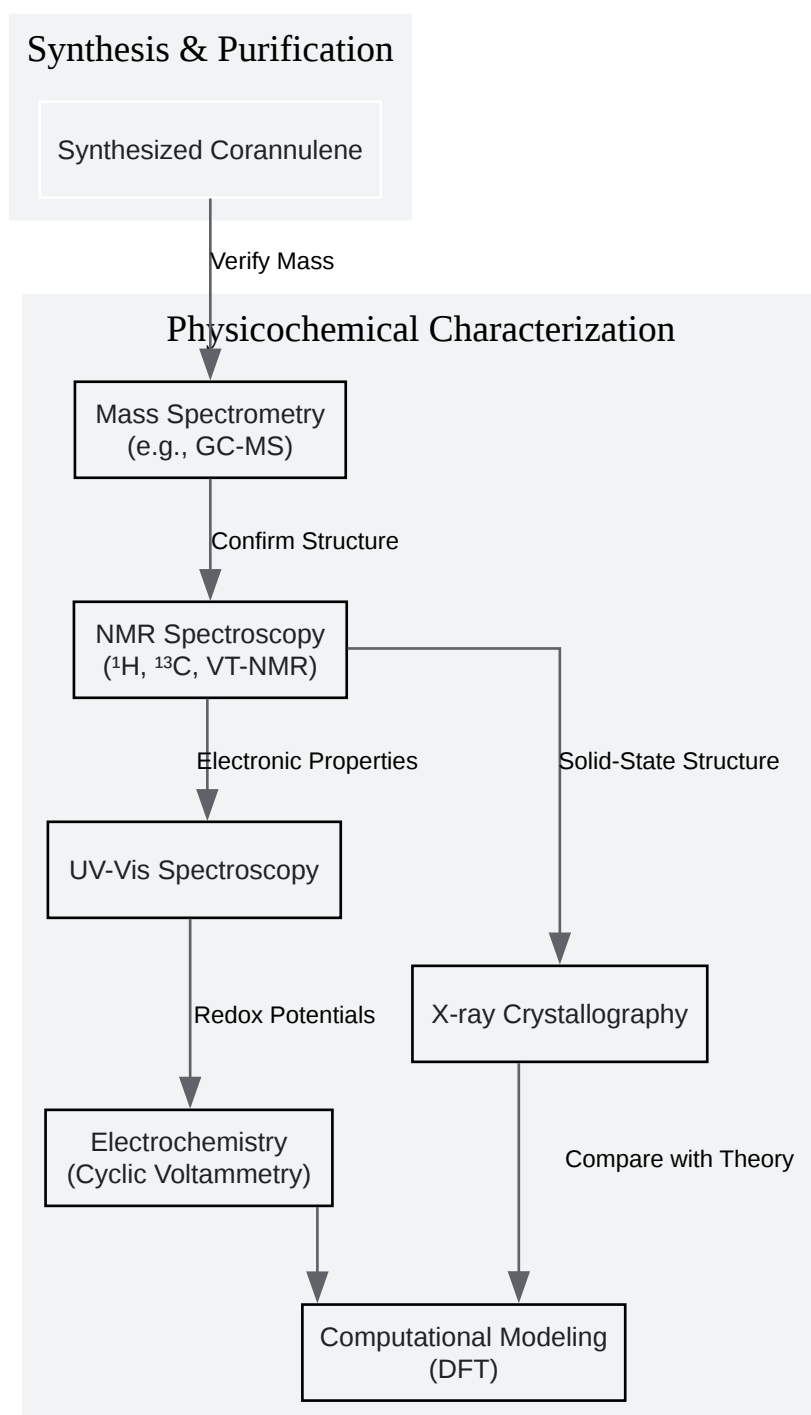
Generalized workflow for the synthesis and purification of **corannulene**.

Purification is critical and typically involves column chromatography, recrystallization, and sublimation to obtain high-purity **corannulene** suitable for detailed physicochemical studies.

[\[30\]](#)

Characterization Techniques

A logical workflow for the comprehensive characterization of a synthesized **corannulene** sample is outlined below.



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Logical workflow for the characterization of **corannulene**.

- X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of **corannulene**, including bond lengths, bond

angles, and bowl depth.

- Variable-Temperature NMR (VT-NMR): This technique is employed to study the kinetics of the bowl-to-bowl inversion. By monitoring the coalescence of NMR signals at different temperatures, the energy barrier for inversion can be calculated.
- Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of **corannulene**, such as its reduction potentials, and to estimate the energies of the HOMO and LUMO orbitals.
- Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are invaluable for complementing experimental data. They are used to calculate molecular geometries, inversion barriers, electronic properties, and spectroscopic parameters.[33]

Conclusion

Corannulene's unique bowl-shaped architecture gives rise to a rich array of physicochemical properties that distinguish it from planar PAHs. Its structural dynamics, electronic characteristics, and reactivity make it a versatile platform for the development of novel materials. For researchers in materials science and drug development, a thorough understanding of these fundamental properties is essential for harnessing the full potential of this fascinating molecule in applications ranging from organic electronics to the design of new therapeutic agents.

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